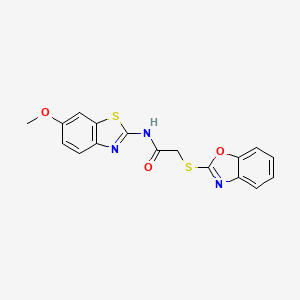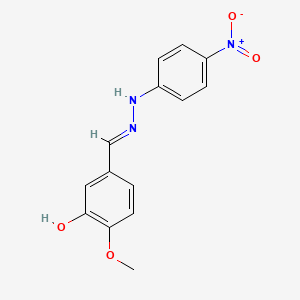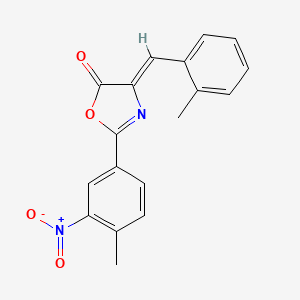![molecular formula C21H18Cl2N4O2 B11546145 N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea](/img/structure/B11546145.png)
N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea typically involves multiple steps:
Formation of 2-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or other chlorinating agents.
Coupling Reaction: The 2-chloroaniline is then reacted with 4-methylphenyl isocyanate to form an intermediate.
Urea Formation: The intermediate is further reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer or anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism by which N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea exerts its effects depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells.
Materials Science: Its action involves the formation of stable polymers or coatings through chemical reactions with other monomers or substrates.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)carbamate
- N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)thiourea
Uniqueness
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is unique due to its specific combination of aromatic rings and urea functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials.
Properties
Molecular Formula |
C21H18Cl2N4O2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[3-[(2-chlorophenyl)carbamoylamino]-4-methylphenyl]urea |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-13-10-11-14(24-20(28)25-17-8-4-2-6-15(17)22)12-19(13)27-21(29)26-18-9-5-3-7-16(18)23/h2-12H,1H3,(H2,24,25,28)(H2,26,27,29) |
InChI Key |
BXNCDEAMLMAGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)NC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine](/img/structure/B11546086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546089.png)
![3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11546095.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546096.png)
![1-(Dimethoxymethyl)-17-(2-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11546099.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11546102.png)

![4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546116.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11546122.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11546126.png)
![N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11546134.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546152.png)
